4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
描述
This compound is a benzamide derivative featuring a 4-acetamido substitution on the aromatic ring and a pyridazinone-ethyl linker modified with a cyclopropyl group. While specific pharmacological data are unavailable in the provided evidence, its design aligns with compounds targeting enzymes or receptors requiring both hydrogen-bonding and lipophilic interactions, such as kinase inhibitors or GPCR modulators .
属性
IUPAC Name |
4-acetamido-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)20-15-6-4-14(5-7-15)18(25)19-10-11-22-17(24)9-8-16(21-22)13-2-3-13/h4-9,13H,2-3,10-11H2,1H3,(H,19,25)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWMEZRDFROVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a derivative of pyridazine and possesses a unique structure that suggests significant biological potential. This compound has garnered attention for its possible therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is , with a molecular weight of approximately 304.35 g/mol. The structural features include:
- An acetamido group
- A cyclopropyl-substituted pyridazine moiety
- An ethyl linkage contributing to its biological activity
Biological Activity
The biological activity of this compound has been primarily linked to its ability to inhibit phosphodiesterase 4 (PDE4). PDE4 inhibitors are crucial in modulating inflammatory responses, making this compound potentially useful in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.
The mechanism by which 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exerts its effects involves the modulation of cellular signaling pathways associated with inflammation and tumor growth. By inhibiting PDE4, the compound increases intracellular cyclic AMP (cAMP) levels, leading to reduced inflammation and altered cell proliferation dynamics.
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
- Inhibition of PDE4 : Research indicates that compounds similar to 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant inhibition of PDE4 activity. This inhibition correlates with decreased levels of pro-inflammatory cytokines, suggesting a direct impact on inflammatory pathways .
- Anticancer Properties : Preliminary studies have shown that derivatives of pyridazine can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant antiproliferative effects against various tumor cell lines, with IC50 values indicating strong cytotoxicity . The ability to promote cell cycle arrest at the G2/M phase further supports its potential as an anticancer agent.
- Animal Model Studies : In vivo studies using xenograft models have provided insights into the antitumor efficacy of compounds with similar structures. These studies reported tumor growth inhibition rates exceeding 48% compared to controls, reinforcing the therapeutic promise of this class of compounds .
Comparative Analysis
The table below summarizes key findings regarding the biological activities of related compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Structure Image | PDE4 Inhibition, Anticancer | TBD |
| Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate | Structure Image | Anti-inflammatory | 304 nM |
| N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-acetamide | Structure Image | Anticancer properties | 1.30 μM |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs from EP 4 219 465 A2 (2023) provide a basis for comparison. Below is a detailed analysis:
Key Observations :
- Common Motifs : All three compounds retain the benzamide core, with substitutions at the 3- or 4-position.
- Linker Diversity: The target compound employs a pyridazinone-ethyl linker, whereas Compounds 23/28 use a hydroxypropyl-dihydroisoquinoline system. This impacts solubility and conformational flexibility.
- Synthetic Parallels: Compound 23’s synthesis (HATU-mediated amidation in DCM) suggests the target compound may follow analogous coupling steps, though pyridazinone incorporation likely requires additional cyclization .
Physicochemical and Pharmacological Implications
| Property | Target Compound | Compound 23 | Compound 28 |
|---|---|---|---|
| Polarity | Moderate (acetamido + pyridazinone) | High (hydroxypropyl + dihydroisoquinoline) | Moderate (dimethylaminoethoxy) |
| Predicted logP | ~2.5–3.5 (cyclopropyl enhances lipophilicity) | ~1.5–2.5 (hydroxy group reduces logP) | ~2.0–3.0 (balanced by dimethylaminoethoxy) |
| Metabolic Stability | Cyclopropyl may reduce oxidative metabolism | Hydroxypropyl linker prone to Phase II conjugation | Dimethylamino group susceptible to N-demethylation |
Functional Insights :
- Target Compound: The cyclopropyl-pyridazinone moiety may enhance membrane permeability compared to Compounds 23/28, while the acetamido group could mediate target binding (e.g., kinase ATP pockets).
- Compound 23: The hydroxypropyl linker and dihydroisoquinoline may favor solubility but limit blood-brain barrier penetration.
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s pyridazinone ring likely demands precise cyclization conditions, unlike the straightforward amidation in Compound 23. No yield data are available for direct comparison.
- Biological Data Gap : The evidence lacks IC50, bioavailability, or toxicity profiles, preventing a pharmacological comparison.
- Patent Scope : EP 4 219 465 A2 focuses on synthetic methodology rather than biological evaluation, limiting mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
